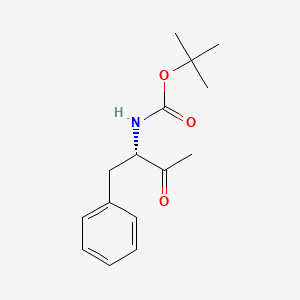

(3S)-Boc-3-amino-4-phenyl-2-butanone

Description

Significance as a Chiral Building Block in Organic Synthesis

In the realm of organic synthesis, chiral building blocks are fundamental tools for creating enantiomerically pure compounds, which is particularly critical in pharmaceutical development. (3S)-Boc-3-amino-4-phenyl-2-butanone stands out as a key chiral building block due to its predefined stereochemistry. chemimpex.com Its structure allows chemists to construct molecules with a high degree of stereocontrol, which is essential for the efficacy and safety of many drugs.

The compound is widely employed in the synthesis of chiral intermediates. chemimpex.com These intermediates are foundational for producing single-enantiomer pharmaceuticals, avoiding the complications that can arise from racemic mixtures. Its utility is prominent in peptide synthesis, where the precise sequence and stereochemistry of amino acid residues are paramount for biological activity. chemimpex.com The stability and predictable reactivity imparted by the Boc protecting group make it a preferred choice for chemists in both academic and industrial settings, enabling the creation of complex peptides and other bioactive molecules for drug discovery. chemimpex.com

Overview of its Role in Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. The inherent chirality of this compound makes it an invaluable asset in this pursuit. The compound's fixed spatial arrangement at the C3 position guides the stereochemical outcome of subsequent reactions, allowing for the synthesis of target molecules with specific three-dimensional structures.

Its application is a practical example of asymmetric synthesis, where a chiral auxiliary or substrate directs the formation of a new stereocenter. The presence of the bulky Boc-amino group and the phenyl group influences the approach of reagents, leading to high diastereoselectivity in many reactions. This control is crucial in the synthesis of complex natural products and pharmaceuticals, where biological activity is often dependent on the precise configuration of multiple chiral centers. The use of such chiral building blocks simplifies the synthetic route to enantiomerically pure compounds, which is a central goal in modern organic chemistry. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |

InChI Key |

DMMVKJGUXXSORJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

sequence |

F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s Boc 3 Amino 4 Phenyl 2 Butanone and Analogous Chiral Amino Ketones

Stereocontrolled Synthesis Strategies

The development of stereocontrolled methods for the synthesis of chiral β-amino ketones is crucial for accessing enantiomerically pure compounds. These strategies primarily rely on asymmetric catalysis, which can be broadly categorized into organocatalysis, transition metal catalysis, and biocatalysis.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. In the context of β-amino ketone synthesis, various catalytic systems have been developed to achieve high levels of stereocontrol.

Organocatalysis has emerged as a valuable tool for the asymmetric synthesis of chiral compounds, often proceeding under mild reaction conditions. nih.gov The proline-catalyzed Mannich reaction is a prominent example, enabling the enantioselective formation of β-amino ketones. nih.gov For instance, the reaction between immobilized aldehydes and soluble ketones and anilines, catalyzed by (S)-proline or (R)-proline, can produce optically enriched products with good yields and stereoselectivity. nih.gov In a specific case, the reaction of a resin-bound aldehyde with a ketone and aniline (B41778) catalyzed by (S)-proline yielded a product with a diastereomeric ratio of 79:21 (syn:anti) and an enantiomeric excess of 81% for the syn diastereomer and 56% for the anti diastereomer. nih.gov

Another approach involves the use of chiral primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, which can be precursors to chiral β-amino ketones. rsc.org Depending on the catalyst and reaction temperature, both enantiomers of the Michael adducts can be obtained. rsc.org Furthermore, thiourea-fused γ-amino alcohols have been shown to be effective organocatalysts in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds with imines, affording chiral β-amino keto compounds with excellent chemical yields and stereoselectivities (up to 99% ee). researchgate.net

Table 1: Organocatalytic Synthesis of Chiral β-Amino Ketones

| Catalyst Type | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Proline | Mannich Reaction | Immobilized aldehydes, soluble ketones, anilines | Good yields and stereoselectivity (e.g., d.r. 79:21, 81% ee for syn). nih.gov |

| Primary β-amino alcohols | Michael Addition | β-keto esters, nitroalkenes | Access to both enantiomers of Michael adducts. rsc.org |

| Thiourea-fused γ-amino alcohols | Mannich Reaction | β-keto active methylene compounds, imines | Excellent yields and stereoselectivities (up to 99% ee). researchgate.net |

Transition metal catalysis provides a highly efficient and versatile platform for the synthesis of chiral β-amino ketones. acs.org Catalysts based on iridium and rhodium have been particularly successful in asymmetric hydrogenation and transfer hydrogenation reactions.

Iridium complexes have been effectively utilized as catalysts for the asymmetric hydrogenation of ketones. nih.gov Chiral iridium N-heterocyclic carbene (NHC) amino acid complexes have been designed for the asymmetric transfer hydrogenation of aryl ketones, achieving high enantioselectivity. mdpi.com For example, an Ir(IMe)₂(l-Pro)(H)(I) catalyst can asymmetrically reduce a range of acetophenone (B1666503) derivatives in up to 95% enantiomeric excess. mdpi.com The mechanism often involves an outer-sphere hydrogen transfer from the iridium hydride to the ketone, with the stereoselectivity being controlled by the chiral ligand environment. mdpi.com

A protocol for the construction of β- and γ-amino alcohols via an iridium-catalyzed reductive amination and transfer hydrogenation of diketones with aromatic amines has also been described. nih.gov This method utilizes iridium complexes with formic acid as the hydrogen donor to produce a library of amino alcohols under mild conditions. nih.gov

Table 2: Iridium-Catalyzed Asymmetric Synthesis of Chiral Amino Alcohols

| Catalyst System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Ir(NHC)₂(aa)(H)(X) | Asymmetric Transfer Hydrogenation | Aryl ketones | High enantioselectivity (up to 95% ee). mdpi.com |

| Iridium complexes / HCO₂H | Reductive Amination / Transfer Hydrogenation | Diketones, aromatic amines | Mild and operationally simple synthesis of β- and γ-amino alcohols. nih.gov |

Rhodium-based catalysts are also highly effective for the asymmetric transfer hydrogenation of ketones. nih.gov Amino acid-derived thioamides, hydroxamic acids, and hydrazides have been used as ligands in the rhodium-catalyzed asymmetric transfer hydrogenation of ketones in 2-propanol. nih.gov Interestingly, the choice of ligand can lead to enantioswitchability. For instance, a catalyst with a thioamide ligand derived from L-valine can produce the (R)-alcohol with 95% ee, while the corresponding L-valine-based hydroxamic acid or hydrazide can yield the (S)-alcohol with up to 97% ee. nih.gov This switch in enantioselectivity is attributed to different coordination modes of the ligands, which in turn affects the rate-limiting step of the catalytic cycle. nih.gov

Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to the synthesis of enantioenriched α-acetal-β′-amino ketones from β-keto-γ-acetal enamides, with enantiomeric inductions of up to 99%. acs.org

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

| Catalyst System | Ligand Type | Reaction Type | Substrates | Key Findings |

|---|---|---|---|---|

| Rhodium | Amino acid-derived thioamides/hydroxamic acids | Asymmetric Transfer Hydrogenation | Ketones | Enantioswitchability observed (up to 97% ee). nih.gov |

| Rhodium/QuinoxP* | Chiral Phosphine | Asymmetric Hydrogenation | β-keto-γ-acetal enamides | High enantioselectivity (up to 99% ee). acs.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes such as ω-transaminases (ω-TAs), imine reductases (IREDs), amine dehydrogenases (AmDHs), and ketoreductases (KREDs) can be employed for the asymmetric synthesis of chiral amines and amino alcohols from ketones. nih.gov For example, a dual-enzyme cascade system can be used for the synthesis of bichiral amino alcohols from diketones with high chemo- and stereoselectivity. nih.gov

In the context of synthesizing compounds structurally related to (3S)-Boc-3-amino-4-phenyl-2-butanone, the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone has been achieved using a one-pot multi-enzymatic system comprising a ω-TA and a pyruvate (B1213749) decarboxylase (PDC). mdpi.com This system effectively overcomes the unfavorable thermodynamic equilibrium of the transamination reaction by removing the pyruvate byproduct. mdpi.com Furthermore, recombinant ketoreductases (KREDs) have been used to reduce N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine, a valuable pharmaceutical intermediate, with high substrate concentrations and excellent enantiomeric excess (>99% ee). researchgate.net

Table 4: Biocatalytic Synthesis of Chiral Amines and Amino Alcohols

| Enzyme(s) | Reaction Type | Substrate | Product | Key Findings |

|---|---|---|---|---|

| ω-Transaminase & Pyruvate Decarboxylase | Asymmetric Amination | 4-phenyl-2-butanone | 3-amino-1-phenylbutane | Overcomes unfavorable equilibrium. mdpi.com |

| Ketoreductase (KRED) | Asymmetric Reduction | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High substrate concentration, >99% ee. researchgate.net |

| ω-TAs, IREDs, AmDHs, KREDs | Various | Ketones | Chiral amines and amino alcohols | High selectivity under mild conditions. nih.gov |

Biocatalytic Transformations

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. mdpi.comnumberanalytics.com Naturally occurring α-amino acids are a prominent component of the chiral pool and serve as versatile building blocks due to their inherent chirality. mdpi.combaranlab.org

This approach allows for the incorporation of a specific stereocenter from the starting material into the final target molecule, often simplifying the synthetic route and avoiding the need for asymmetric induction or resolution steps. mdpi.comacs.org The side chains of amino acids provide a diverse array of functionalities that can be chemically manipulated to construct the desired carbon skeleton of the target molecule. For example, the synthesis of enantiopure indolizidine alkaloids has been achieved starting from α-amino acids.

Stereoselective Conversion from Precursors

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. oarjbp.comnih.gov This carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis for the preparation of β-amino ketones. oarjbp.com

Stereoselective Mannich reactions, employing chiral catalysts or auxiliaries, can provide enantiomerically enriched β-amino ketones. researchgate.net For instance, the use of catalysts can facilitate the highly diastereoselective formation of anti-isomers in the reaction between aromatic aldehydes, anilines, and cyclohexanone. researchgate.net Catalytic enantioselective three-component Mannich-type reactions have been developed to produce β-amino carbonyl compounds in good yields with moderate to high stereoselectivity. researchgate.net These reactions represent a direct and efficient method for constructing chiral γ-amino ketones from prochiral precursors. nih.gov

Table 2: Diastereoselectivity in a Three-Component Mannich-Type Reaction

| Aldehyde | Amine | Product Yield (%) | anti:syn Ratio |

| 4-ClC6H4CHO | C6H5NH2 | 90 | 91:9 |

| 4-MeOC6H4CHO | C6H5NH2 | 86 | 90:10 |

Data represents the synthesis of β-amino ketones using Amberlyst-15 as a catalyst. researchgate.net

The introduction of a diazo group into Boc-protected amino ketones opens up a wide range of synthetic transformations. α-Diazoketones derived from Boc-protected α-amino acids are valuable and stable intermediates in organic synthesis. chemrxiv.orgresearchgate.net These compounds can be prepared in large quantities through the reaction of diazomethane (B1218177) with mixed anhydrides generated in situ from the corresponding Boc-protected amino acids. chemrxiv.orgresearchgate.netresearchgate.net

The stability of these chiral diazoketones allows for their purification and long-term storage. chemrxiv.orgresearchgate.net They can serve as precursors for various other functional groups. For example, reaction with concentrated hydrobromic acid can yield the corresponding chiral α-bromoketones. chemrxiv.org The diazo group can also undergo various insertion reactions, such as O-H insertion into carboxylic acids, which can be catalyzed by copper(II) acetylacetonate. nih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.orgchemistrysteps.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions. chemistrysteps.com

Carbamic acid derivatives, specifically N-Boc protected amines, can be utilized as precursors for the synthesis of amino ketones. One approach involves the rearrangement of N-Boc-acylamide derivatives under basic conditions to yield α-aminoketones. rsc.org Furthermore, methodologies have been developed for the direct conversion of Boc-protected amines into other carbamates, thiocarbamates, and ureas, showcasing the versatility of this protecting group in synthetic transformations. researchgate.net The formation of carbamates can also be achieved through the Curtius rearrangement of acyl azides derived from carboxylic acids, which are then trapped with an alcohol. organic-chemistry.org

Protecting Group Chemistry in Synthesis of Boc-Amino Ketones

The protection of amino groups as their Boc-carbamates is a prevalent strategy in organic synthesis, particularly in peptide and pharmaceutical chemistry. total-synthesis.comnumberanalytics.com The Boc group is favored for its resistance to nucleophilic attack, basic hydrolysis, and hydrogenolysis, providing a robust shield for the amine functionality. total-synthesis.comrsc.org This stability allows for chemical transformations on other parts of the molecule without affecting the protected amine.

The introduction of the Boc group onto an amino functionality is most commonly achieved using di-tert-butyl dicarbonate, often abbreviated as Boc₂O or Boc anhydride (B1165640). total-synthesis.comnumberanalytics.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com This process is versatile and can be conducted under various conditions, often tailored to the specific substrate.

Common methodologies for Boc-protection include:

Reaction with Di-tert-butyl Dicarbonate (Boc₂O): This is the most prevalent method. The reaction can be performed in the presence of a base, such as triethylamine, sodium hydroxide (B78521), or 4-(N,N-dimethylamino) pyridine (B92270) (DMAP), or under solvent-free conditions. rsc.orgmcours.net The choice of base and solvent system depends on the substrate's properties and solubility.

Catalytic Approaches: To enhance efficiency and chemoselectivity, various catalysts can be employed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient catalyst for N-tert-butoxycarbonylation under solvent-free conditions at room temperature. organic-chemistry.org Similarly, catalytic amounts of iodine can facilitate the protection of aryl and aliphatic amines at ambient temperatures. organic-chemistry.org

Use of Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been utilized to catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

| Reagent/Catalyst | Conditions | Key Advantages |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) with Base (e.g., NaOH, Triethylamine) | Aqueous or organic solvents | Widely applicable, standard procedure. rsc.org |

| Boc₂O with Iodine (catalytic) | Solvent-free, ambient temperature | Efficient and practical for various amines. organic-chemistry.org |

| Boc₂O with HClO₄–SiO₂ (catalytic) | Solvent-free, room temperature | Highly efficient, inexpensive, reusable catalyst. organic-chemistry.org |

| Boc₂O in Ionic Liquids | Specific ionic liquid as catalyst/medium | Excellent chemoselectivity. organic-chemistry.org |

The removal of the Boc group, or deprotection, is a critical step that must be carefully planned, especially in the synthesis of complex molecules with multiple functional groups. numberanalytics.com The strategy for deprotection must be selective to avoid the cleavage of other sensitive protecting groups. This principle of selective removal is known as orthogonality. total-synthesis.com The Boc group is acid-labile, making it orthogonal to groups that are removed by base (like Fmoc) or hydrogenolysis (like Cbz). total-synthesis.comorganic-chemistry.org While acidic conditions are standard, several other methods have been developed to accommodate different substrates and synthetic requirements. rsc.orgresearchgate.net

Acid-catalyzed cleavage is the most traditional and widely used method for N-Boc deprotection. rsc.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.comchemistrysteps.com The tert-butyl cation is typically scavenged by the solvent or an added nucleophile. organic-chemistry.org

A variety of acidic reagents can be employed:

Strong Acids: Anhydrous strong acids are highly effective. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a common choice. mcours.netchemistrysteps.com Hydrochloric acid (HCl) in organic solvents such as ethyl acetate (B1210297) or dioxane is also frequently used. rsc.orgnih.gov

Brønsted Acids: Other Brønsted acids like sulfuric acid, aqueous phosphoric acid, and p-toluenesulfonic acid (pTSA) are effective alternatives. rsc.orgmcours.netmdpi.com The use of a deep eutectic solvent composed of choline (B1196258) chloride and pTSA has been reported as an efficient and environmentally friendly medium for deprotection. mdpi.com

Lewis Acids: A range of Lewis acids can catalyze the cleavage of the Boc group, including BF₃·OEt₂, TMSI, TiCl₄, and ZnBr₂. mcours.net

Solid Acid Catalysts: For applications in continuous flow chemistry, solid acid catalysts like H-BEA zeolite have been used to achieve high yields of deprotected amines. rsc.org

| Acid Type | Examples | Typical Solvents |

|---|---|---|

| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Ethyl acetate, Dioxane. rsc.org |

| Brønsted Acids | Phosphoric acid, p-Toluenesulfonic acid (pTSA) | Tetrahydrofuran (THF), Deep Eutectic Solvents. mcours.netmdpi.com |

| Lewis Acids | BF₃·OEt₂, TiCl₄, ZnBr₂ | Various organic solvents. mcours.net |

| Solid Acids | H-BEA zeolite | Tetrahydrofuran (THF) in flow reactors. rsc.org |

While effective, strongly acidic conditions can be incompatible with sensitive functional groups present in complex molecules. nih.gov This has driven the development of milder deprotection strategies that can be performed under neutral or near-neutral conditions.

One notable mild method involves the use of oxalyl chloride in methanol (B129727). nih.govuky.edursc.org This procedure allows for the selective deprotection of N-Boc groups on a diverse range of aliphatic, aromatic, and heterocyclic substrates. uky.eduuky.edu The reaction typically proceeds at room temperature over 1 to 4 hours, affording the deprotected amine in high yields (up to 90%). nih.govrsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. uky.edu This method is particularly valuable in the final stages of a total synthesis where harsh conditions could compromise the integrity of the target molecule. nih.gov

Other mild or alternative deprotection strategies include:

Thermolysis: The Boc group can be removed by heating, often under continuous flow conditions, which avoids the need for an aqueous workup. researchgate.net

Silica Gel: Under certain conditions, silica gel has been reported to effect the deprotection of N-Boc groups, particularly from thermally sensitive heterocycles. rsc.org

Iodine: Catalytic amounts of iodine have been used for the selective cleavage of N-Boc groups under solvent-free conditions. rsc.org

Aqueous Conditions: In some cases, simply refluxing in water has been shown to be an effective and environmentally friendly method for removing the Boc group from various amines. mcours.net

Stereoselective Transformations and Chemical Reactivity of 3s Boc 3 Amino 4 Phenyl 2 Butanone Derivatives

Diastereoselective and Enantioselective Reduction of Amino Ketones

The reduction of the ketone functionality in β-amino ketones like (3S)-Boc-3-amino-4-phenyl-2-butanone is a critical transformation that sets the stereochemistry of the resulting β-amino alcohol. The outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

Synthesis of Chiral β-Amino Alcohols

The diastereoselective reduction of β-amino ketones is a primary route to chiral 1,3-amino alcohols, which are important structural motifs in many biologically active compounds. The reduction of the carbonyl group in a molecule already possessing a chiral center at the adjacent carbon, such as in this compound, can lead to the formation of two diastereomeric alcohols: syn and anti.

The stereochemical outcome can often be predicted and controlled by models such as the Felkin-Ahn model for non-chelation-controlled reductions or by substrate-reagent chelation. For instance, the reduction of a similar N-Boc-protected δ-amino γ-keto ester demonstrated that high diastereoselectivity could be achieved. Using a non-chelating reagent like NB-Enantride® (a trialkylborohydride) in THF at -78°C resulted in a 5:95 ratio of anti to syn alcohols, following the Felkin-Ahn model. nih.gov Conversely, employing a chelating reagent system such as LiAlH(O-t-Bu)₃ in ethanol (B145695) at -78°C led to a reversal of selectivity, affording the anti alcohol with a ratio greater than 95:5. nih.gov These examples highlight the possibility of selectively accessing either the syn or anti diastereomer of the corresponding β-amino alcohol from this compound by carefully selecting the reducing agent and conditions.

| Reducing Agent | Conditions | Diastereomeric Ratio (anti:syn) | Predominant Control |

|---|---|---|---|

| LiAlH(O-t-Bu)₃ | EtOH, -78 °C | >95:5 | Chelation Control |

| NB-Enantride® | THF, -78 °C | 5:95 | Felkin-Ahn (Non-chelation) |

Influence of Protecting Groups on Stereoselectivity of Reduction

The protecting group on the amino functionality plays a crucial role in directing the stereochemical course of the reduction of β-amino ketones. The tert-butyloxycarbonyl (Boc) group, present in this compound, can influence the reaction outcome through both steric and electronic effects.

The carbonyl of the Boc group can act as a Lewis basic site, participating in chelation with a metal-based reducing agent (e.g., from LiAlH₄ or Zn(BH₄)₂). This chelation creates a rigid cyclic intermediate, forcing the hydride to attack the ketone carbonyl from a specific face, thereby leading to high diastereoselectivity. nih.gov The formation of this chelate favors the anti diastereomer. In the absence of chelation, the bulky Boc group and the adjacent phenyl group will sterically direct the incoming hydride according to the Felkin-Ahn model, typically favoring the syn product. nih.gov The ability to switch between chelation-controlled and non-chelation-controlled pathways by choosing the appropriate reducing agent is a powerful strategy in the synthesis of specific diastereomers of 1,3-amino alcohols.

Meerwein-Ponndorf-Verley (MPV) Reduction and Stereocontrol

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgnumberanalytics.comalfa-chemistry.com The reaction is reversible and proceeds through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum center followed by an intramolecular hydride transfer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The MPV reduction is known for its high chemoselectivity, leaving other functional groups such as esters, alkenes, and alkynes intact. wikipedia.orgalfa-chemistry.com Furthermore, it can be highly diastereoselective, particularly in substrate-controlled reductions where a chiral center is already present. Research has shown that the MPV reduction of a close derivative, N-(tert-butyloxycarbonyl)-(3S)-3-amino-1-chloro-4-phenyl-2-butanone, can be significantly accelerated by using aluminum tri-tert-butoxide (Al(OtBu)₃) instead of the more common aluminum isopropoxide. researchgate.net This substrate-controlled MPV reduction allows for stereocontrol during the formation of the corresponding chlorohydrin, a key precursor for chiral epoxides. The stereoselectivity arises from the preferential formation of one diastereomeric transition state due to the steric influence of the existing chiral center and the bulky Boc-protecting group.

Functional Group Interconversions and Derivatization

Beyond reduction, this compound and its derivatives undergo various transformations, allowing for the synthesis of other valuable chiral building blocks.

Formation of Chiral Epoxides from Amino Ketone Precursors

Chiral amino epoxides are highly valuable intermediates in organic synthesis, particularly for the preparation of hydroxyethylamine isosteres used in protease inhibitors. The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can be achieved from precursors derived from this compound. researchgate.netguidechem.com

The common synthetic route involves the conversion of the amino ketone to a halohydrin, followed by an intramolecular cyclization under basic conditions. google.comgoogle.com For example, a derivative, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, is first reduced stereoselectively to the corresponding (2R,3S)- or (2S,3S)-chlorohydrin. researchgate.net Treatment of the (2S,3S)-chlorohydrin with a base, such as potassium hydroxide (B78521) in methanol (B129727) or sodium hydride in THF, induces an intramolecular Sₙ2 reaction where the alkoxide displaces the chloride, forming the desired (2S,3S)-epoxide. google.com The stereochemistry of the final epoxide is directly controlled by the stereochemistry of the precursor halohydrin.

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane | KOH / Methanol / THF | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 96% |

| (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane | NaH / THF | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | Not specified |

Reactivity of Diazo-Substituted Boc-Amino Ketones

Diazo-substituted ketones are versatile reagents in organic synthesis, known for undergoing a variety of transformations including Wolff rearrangements, cyclopropanations, and insertion reactions. nih.gov The synthesis of a diazo ketone from a Boc-protected amino acid, the precursor to this compound, is a well-established process. Typically, the Boc-protected amino acid is activated, for example, as a mixed anhydride (B1165640) with ethyl chloroformate, and then reacted with diazomethane (B1218177) to yield the corresponding α-diazo ketone. researchgate.netresearchgate.netchemrxiv.org

These Boc-protected amino-derived diazo ketones are often stable, crystalline solids that can be stored long-term. researchgate.netchemrxiv.org Their reactivity is characterized by the generation of a carbene or carbenoid intermediate upon treatment with transition metal catalysts (e.g., Rh(II) or Cu(II)) or upon photolysis. This reactive intermediate can then engage in various synthetic transformations. For instance, ammonium (B1175870) ylides can be generated from the reaction of a rhodium-carbenoid with amines, which can then be trapped by various electrophiles in multicomponent reactions. nih.gov The presence of the Boc-protecting group is compatible with many of these transformations, making diazo ketones derived from precursors like this compound valuable and reactive intermediates for constructing complex molecular architectures.

Oxidation and Substitution Reactions

The chemical reactivity of this compound, particularly concerning oxidation and substitution reactions, is primarily governed by the ketone functional group and the adjacent stereocenter. While the tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral or basic conditions and resistant to many oxidizing agents, the ketone moiety offers a site for specific transformations. researchgate.net The carbon alpha to the carbonyl (the C1 methyl group) is a key position for substitution reactions.

Oxidation of the Ketone Moiety

The ketone in this compound is susceptible to oxidation via the Baeyer-Villiger oxidation, a well-established reaction that converts ketones to esters using peroxyacids. wikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the carbonyl is flanked by a secondary alkyl group (the chiral C3 carbon) and a methyl group (C1). Based on migratory aptitude, the secondary alkyl group is expected to migrate preferentially over the methyl group. This would result in the formation of an acetate (B1210297) ester product.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation

| Starting Material | Reagent | Predicted Major Product | Product Type |

|---|---|---|---|

| This compound | m-CPBA (meta-Chloroperoxybenzoic acid) | (1S)-1-benzyl-2-((tert-butoxycarbonyl)amino)ethyl acetate | Ester |

Substitution Reactions at the α-Carbon

The hydrogens on the C1 methyl group, being alpha to the carbonyl, are acidic and can be substituted under various conditions, most commonly via an enol or enolate intermediate.

One of the most characteristic substitution reactions for ketones is α-halogenation. libretexts.org In the presence of an acid catalyst and a halogen such as bromine (Br₂) or chlorine (Cl₂), this compound can undergo halogenation at the α-carbon. youtube.com The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.org The nucleophilic enol then attacks the electrophilic halogen. Under acidic conditions, this reaction typically results in a single substitution.

Table 2: Predicted Outcome of Acid-Catalyzed α-Halogenation

| Starting Material | Reagents | Predicted Major Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂, CH₃COOH (catalyst) | (3S)-Boc-3-amino-1-bromo-4-phenyl-2-butanone | α-Halogenation |

Other α-functionalizations, such as α-hydroxylation, are also synthetically conceivable. While direct hydroxylation can be challenging, a common strategy involves a two-step process: first, the conversion of the ketone to its corresponding silyl (B83357) enol ether, followed by oxidation with an appropriate reagent like a peroxyacid (e.g., m-CPBA) to install the hydroxyl group. This represents another pathway for substitution at the alpha position. rsc.org

Applications As Advanced Chiral Intermediates in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

(3S)-Boc-3-amino-4-phenyl-2-butanone serves as a crucial starting material for the synthesis of various pharmaceutical intermediates, enabling the construction of enantiomerically pure drug candidates. The inherent chirality of this compound is pivotal in developing stereospecific therapeutic agents, where a specific stereoisomer is responsible for the desired pharmacological activity.

One of the notable applications of this chiral ketone is in the synthesis of components for HIV protease inhibitors. For instance, a closely related derivative, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane, is converted to (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a key component of the HIV protease inhibitor VX-478. This transformation highlights the utility of the core structure of this compound in accessing complex chiral amines that are central to the efficacy of these antiviral drugs. The synthesis of such inhibitors often involves the precise construction of hydroxyethylamine isosteres, for which this compound is a valuable precursor.

The Boc-protecting group in this compound offers stability during synthetic transformations and can be readily removed under mild acidic conditions, allowing for further functionalization of the amino group. This controlled reactivity is essential in multi-step syntheses of complex pharmaceutical agents.

Utility in Peptide and Peptidomimetic Construction

In the realm of peptide chemistry, this compound is a valuable building block for the creation of peptides and peptidomimetics with unique structural features and biological activities. chemimpex.com The introduction of this unnatural amino acid derivative into a peptide sequence can impart specific conformational constraints and enhance metabolic stability compared to natural peptides.

The compound's structure is particularly relevant to the synthesis of statine (B554654) and its analogues. Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases. The core structural motif of this compound provides a template for the synthesis of statine-like structures, which are crucial for the inhibitory activity of many peptidomimetic drugs.

Furthermore, its use extends to the synthesis of bestatin (B1682670) analogues. Bestatin is a natural dipeptide that inhibits various aminopeptidases and exhibits immunomodulatory properties. By utilizing this compound, medicinal chemists can design and synthesize novel peptidomimetics with potentially improved potency and selectivity as enzyme inhibitors. The ability to introduce a phenyl group and a ketone functionality with a defined stereocenter allows for the exploration of structure-activity relationships in the development of new therapeutic agents.

Contribution to the Synthesis of Chiral Nitrogen-Heterocycles

The synthesis of enantiomerically pure nitrogen-containing heterocyclic compounds is of great importance in drug discovery, as these scaffolds are present in a vast number of biologically active molecules. This compound serves as a versatile chiral precursor for the stereoselective synthesis of various nitrogen heterocycles, such as piperidines and pyrrolidines.

For example, the amino and ketone functionalities within the molecule can be strategically manipulated to construct cyclic systems. The synthesis of 3-amino-4-phenyl-2-piperidones, which act as conformationally restricted phenylalanine isosteres in renin inhibitors, demonstrates the utility of related chiral amino ketones in constructing such heterocyclic systems. The defined stereochemistry at the 3-position of the butanone chain is crucial for controlling the stereochemical outcome of the cyclization reactions, leading to the formation of specific diastereomers of the heterocyclic products. The development of efficient synthetic routes to chiral 3-aminopiperidine derivatives is an active area of research due to their prevalence in pharmaceutical compounds.

Broader Applications in Fine Chemical and Material Science Research

Beyond its well-established role in pharmaceutical synthesis, this compound is also finding applications in the broader fields of fine chemical and material science research. Its utility as a chiral building block extends to the synthesis of specialty chemicals and as a component in the development of advanced materials. chemimpex.com

In the realm of fine chemicals, this compound can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amino group can be functionalized to create ligands that can coordinate with metal centers, facilitating enantioselective transformations. The development of novel chiral catalysts is essential for the efficient and environmentally friendly production of a wide range of enantiomerically pure compounds.

Analytical and Stereochemical Characterization of Boc Amino Ketones

Methodologies for Enantiomeric Purity Determination

Ensuring high enantiomeric purity is essential, as even small amounts of an undesired enantiomer can lead to significant impurities in a final peptide product or alter its pharmacological profile. researchgate.net Various chromatographic and electromigration techniques have been developed for the effective separation and quantification of enantiomers.

Chiral HPLC is a primary technique for separating enantiomers and assessing the optical purity of N-Boc protected amino compounds. rsc.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Several types of CSPs have proven effective for the analysis of N-blocked amino acids and related structures:

Macrocyclic Glycopeptide CSPs : Columns based on selectors like teicoplanin (e.g., CHIROBIOTIC T) and ristocetin (B1679390) A (e.g., CHIROBIOTIC R) are highly effective for resolving N-Boc amino acids. sigmaaldrich.com These CSPs are versatile due to their multimodal capabilities, operating in reversed-phase, polar organic, and polar ionic modes. sigmaaldrich.comsigmaaldrich.com For N-t-Boc amino acids, the reversed-phase mode is typically the most viable choice for both CHIROBIOTIC T and R columns. sigmaaldrich.com

Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support (e.g., CHIRALPAK series) are also widely used. rsc.org These phases can achieve high selectivity and resolution for a broad range of chiral compounds, including N-protected amino acids. rsc.org

Cyclodextrin-Based CSPs : Hydroxypropyl-derivatized β-cyclodextrin bonded phases have been successfully used to resolve numerous N-t-Boc protected racemic amino acids in reversed-phase mode. researchgate.net

The choice of mobile phase is critical for achieving separation. For macrocyclic glycopeptide CSPs, mobile phases often consist of methanol (B129727) or acetonitrile (B52724) with aqueous buffers like triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium (B1175870) acetate, which makes the method compatible with mass spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com

Table 1: Example Chiral HPLC Systems for N-Boc-Amino Compound Analysis

| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase Mode | Typical Mobile Phase Composition | Reference |

|---|---|---|---|---|

| CHIROBIOTIC R | N-t-Boc Amino Acids | Reversed-Phase | 20/80: MeOH/0.1% TEAA, pH=4.1 | sigmaaldrich.com |

| CHIROBIOTIC T | N-t-Boc Amino Acids | Reversed-Phase | 10/90: MeOH/0.1% TEAA, pH=4.1 | sigmaaldrich.com |

| CHIRALPAK IC | Nα-Boc Amino Acids | Not Specified | Not Specified | rsc.org |

Mass spectrometry (MS), particularly when coupled with a separation technique, offers a highly sensitive and specific method for chiral analysis. While MS itself is not inherently chiral, it can be used to distinguish enantiomers through various approaches.

One advanced method combines chiral derivatization with trapped ion mobility-mass spectrometry (TIMS-MS). In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different shapes and sizes, can then be separated by their ion mobility in the gas phase before being detected by the mass spectrometer. This technique allows for rapid analysis, often within minutes. nih.gov

Another technique involves the formation of non-covalent diastereomeric complexes in the gas phase. Chiral recognition can be achieved by investigating the collision-induced dissociation (CID) spectra of protonated trimers formed by the analyte and a chiral selector, such as L- or D-N-tert-butoxycarbonylphenylalanine, during electrospray ionization (ESI-MS/MS). rsc.org The differing stabilities of the diastereomeric trimers lead to distinct fragmentation patterns or ion intensities, allowing for chiral discrimination.

Gas Chromatography (GC): Chiral GC is a powerful tool for determining the enantiomeric purity of volatile compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary to increase volatility. cat-online.com A common approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent, such as (S)-(+)-3-methylbutan-2-ol. researchgate.net The resulting diastereomeric esters can then be separated on a standard achiral GC column. researchgate.net Alternatively, derivatized amino acids can be separated directly on a chiral stationary phase. cat-online.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption for chiral analysis. chromatographyonline.com Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors include:

Cyclodextrins : α- and β-cyclodextrins are frequently used to separate the enantiomers of aromatic amino acids. nih.gov

Chiral Ligand Exchange : This mode uses complexes formed by a chiral ligand and a central metal ion to achieve separation based on the differential stability of the transient diastereomeric complexes formed with the analyte enantiomers. chromatographyonline.com

Chiral Ionic Liquids : These can be used as chiral selectors in the running buffer to facilitate enantioseparation. chromatographyonline.com

Spectroscopic Characterization in Stereochemical Assignment (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds. While standard NMR and IR are not used to determine enantiomeric purity, they are essential for verifying the constitution and covalent structure of the molecule, which is a prerequisite for any stereochemical analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. For a Boc-amino ketone, characteristic absorption bands would be expected for the N-H bond of the carbamate (B1207046), the two carbonyl groups (ketone and carbamate), and the aromatic ring. For a similar compound, (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone, strong characteristic peaks were observed at 3387 cm⁻¹ (N-H stretch), 1736 cm⁻¹ (ketone C=O stretch), and 1700 cm⁻¹ (carbamate C=O stretch). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The spectrum would confirm the presence of all expected protons. For the Boc protecting group, a characteristic singlet integrating to nine protons would appear around 1.4 ppm. Protons on the phenyl ring would appear in the aromatic region (typically 7.0-7.5 ppm). The protons of the butanone backbone would have specific chemical shifts and coupling patterns that confirm their connectivity.

¹³C NMR : The spectrum would show distinct signals for each carbon atom. Key signals would include those for the carbonyl carbons of the ketone and the carbamate group (often in the range of 155-200 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). nih.gov

Table 2: Representative Spectroscopic Data for a Related Boc-Amino Ketone Derivative (Data for (3S)-3-(tert-Butoxycarbonylamino)-1-(phenylsulfonyl)-2-butanone) nih.gov

| Spectroscopy Type | Key Signal | Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| IR | N-H Stretch | 3387 cm⁻¹ | Carbamate N-H |

| C=O Stretch | 1736 cm⁻¹ | Ketone Carbonyl | |

| C=O Stretch | 1700 cm⁻¹ | Carbamate Carbonyl | |

| ¹H NMR | Singlet (9H) | δ 1.44 ppm | Boc (CH₃)₃ |

| Multiplet (1H) | δ 4.33 ppm | CH-N | |

| Multiplet (5H) | δ 7.58-7.90 ppm | Phenyl Protons | |

| ¹³C NMR | Signal | δ 28.1 ppm | Boc (CH₃)₃ |

| Signal | δ 80.2 ppm | Boc C(CH₃)₃ | |

| Signal | δ 155.3 ppm | Carbamate C=O |

This data illustrates how spectroscopic techniques are used to confirm the successful synthesis and structural integrity of complex chiral molecules like Boc-amino ketones before proceeding with more specialized enantiomeric purity analysis.

Computational and Mechanistic Investigations of Amino Ketone Chemistry

Density Functional Theory (DFT) Studies on Molecular Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound such as (3S)-Boc-3-amino-4-phenyl-2-butanone, DFT calculations can elucidate a range of molecular and electronic properties that govern its reactivity and interactions.

DFT studies on related Boc-protected amino compounds and phenylalanine, the core amino acid of the target molecule, provide a framework for understanding its properties. nih.govresearchgate.netnih.gov The primary goals of such studies are to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the nitrogen atom of the carbamate (B1207046), while the LUMO would likely be centered on the electrophilic carbonyl group. DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Property | Description | Typical Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment (μ) | A measure of the net molecular polarity. | 2.5 Debye |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating electrophilic/nucleophilic sites. | C(carbonyl): +0.45, O(carbonyl): -0.50 |

Note: The values in this table are illustrative for a molecule of this type and are based on typical results from DFT/B3LYP calculations on similar organic compounds. researchgate.netnih.gov

Theoretical Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions. For molecules like this compound, theoretical analysis can identify transition states, intermediates, and the associated energy barriers for various potential reactions, such as nucleophilic addition to the ketone or reactions involving the Boc-protected amine. oxfordsciencetrove.comresearchgate.net

A powerful application of this approach is demonstrated in the study of complex synthetic sequences involving Boc-protected intermediates. For instance, in the total synthesis of Sannamycins A and B, DFT calculations were employed to understand a critical skeletal rearrangement step. acs.org The calculations revealed that one potential reaction pathway, proceeding through a specific transition state (TS-1), was significantly more favorable energetically than an alternative pathway (TS-2). acs.org This difference in activation energy was attributed to factors like steric repulsion between Boc groups and ring strain in the transition state structure. acs.org

Such an analysis for this compound could be used to predict its behavior in various transformations. For example, in a base-catalyzed aldol (B89426) reaction, DFT could model the formation of the enolate and the subsequent nucleophilic attack, calculating the energy barriers for competing pathways to understand reaction feasibility and potential side reactions.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (Illustrative) | Outcome |

| Pathway A | Desired reaction pathway leading to the main product. | 18 kcal/mol | Kinetically favored |

| Pathway B | Alternative pathway leading to a byproduct. | 25 kcal/mol | Kinetically disfavored |

Note: This table illustrates how DFT calculations can be used to compare the energetic favorability of competing reaction mechanisms, similar to the analysis performed in complex natural product synthesis. acs.org

Prediction of Stereochemical Outcomes and Conformational Analysis

Understanding and predicting the three-dimensional structure and stereochemistry of a reaction is a central goal of modern organic synthesis. rsc.org Computational methods are pivotal in this area, offering insights into both the conformational preferences of molecules and the origins of stereoselectivity in their reactions. rsc.org

For a flexible molecule like this compound, conformational analysis is the first step. This involves systematically searching for all possible low-energy spatial arrangements (conformers) of the molecule. DFT calculations on the related amino acid phenylalanine have shown that its conformational landscape is rich, governed by a delicate balance of intramolecular hydrogen bonds. nih.gov A similar analysis of the title compound would identify the most stable conformers, which are presumed to be the reactive species in a chemical transformation.

The prediction of stereochemical outcomes relies on calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products. acs.org The stereochemical outcome is determined by the energy difference (ΔΔG‡) between these competing transition states, as dictated by the Curtin-Hammett principle. The pathway with the lower energy barrier will be faster and yield the major product. This approach was successfully used to explain the exclusive formation of a single product in the aforementioned Sannamycin synthesis, where DFT calculations showed one transition state to be significantly lower in energy due to less steric strain and more favorable orbital interactions. acs.org

Computational Studies on Prebiotic Amino Acid Synthesis Pathways

While this compound is a synthetic molecule not found in prebiotic contexts, its core structure—an α-amino acid—is central to the origin of life. Computational studies have become crucial for investigating the plausibility of various proposed prebiotic pathways for amino acid formation. nih.gov

Many theories suggest that amino acids arose from simpler precursors like α-keto acids, ammonia, and a reducing agent on the early Earth. nih.govresearchgate.netastrobiology.com DFT calculations have been used to model these proposed reaction networks. For example, a computational analysis of a hypothesized prebiotic synthesis of amino acids from α-keto acids catalyzed by dinucleotides showed that the proposed mechanisms were plausible, with calculated free energy barriers for the key steps falling within a reasonable range (20–40 kcal/mol) for prebiotic reactions. nih.gov These studies help validate or refute proposed mechanisms by determining if they are energetically feasible under presumed prebiotic conditions.

Computational models have also explored the role of various prebiotically available reducing agents, such as formic acid, in the reductive amination of α-keto acids to form amino acids. nih.gov These theoretical investigations provide a molecular-level understanding of how the building blocks of life, such as the phenylalanine backbone of the title compound, could have emerged from a simple chemical inventory. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The increasing demand for environmentally friendly chemical processes has spurred research into "green" synthetic routes for valuable intermediates like β-amino ketones. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. derpharmachemica.com Consequently, the development of novel, sustainable, and efficient protocols is a primary objective in modern organic synthesis.

One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, Amberlite-IR 120, a solid-phase resin, has been demonstrated as an effective and recyclable catalyst for the N-Boc protection of amines, a crucial step in the synthesis of the title compound. derpharmachemica.com Another green strategy involves employing benign and renewable catalysts. Saccharose, a common sugar, has been successfully used as a homogeneous catalyst for the one-pot, three-component Mannich reaction to form β-amino ketones in an environmentally friendly water/ethanol (B145695) solvent system at room temperature. researchgate.net This method offers advantages such as mild conditions, high yields, and operational simplicity. researchgate.net

Furthermore, research focuses on improving process efficiency through one-pot reactions, which combine multiple synthetic steps into a single procedure, thereby reducing waste and saving time. A tandem direct reductive amination followed by N-Boc protection has been developed as a highly efficient one-pot method for synthesizing N-Boc protected secondary amines, which are precursors to compounds like (3S)-Boc-3-amino-4-phenyl-2-butanone. nih.gov Even the deprotection step, which traditionally uses strong acids, is being re-evaluated, with methods using simply water at reflux temperatures being developed as a green alternative for removing the Boc protecting group. researchgate.net

| Strategy | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Amberlite-IR 120 Resin | Recyclable catalyst, easy separation, eco-friendly. | derpharmachemica.com |

| Biorenewable Catalysis | Saccharose | Homogeneous, uses green solvents (water/ethanol), mild conditions. | researchgate.net |

| Process Intensification | One-Pot Tandem Reactions | Reduces waste, saves time, improves overall efficiency. | nih.gov |

| Green Deprotection | Water | Avoids use of strong acids, environmentally benign. | researchgate.net |

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is critical in the synthesis of chiral molecules for pharmaceutical applications, as different enantiomers can have vastly different biological activities. The synthesis of this compound requires precise control of the stereocenter at the C3 position. Research is therefore intensely focused on discovering and developing new catalytic systems that can provide high yields and excellent enantiomeric excess (ee). researchgate.netnih.gov

Asymmetric Mannich reactions are a cornerstone for synthesizing chiral β-amino ketones. rsc.org A variety of novel catalytic systems have been explored to improve the enantioselectivity of these reactions. These include:

Chiral Metal Complexes: Dinuclear zinc catalysts and complexes of copper, silver, indium, and lanthanum with chiral ligands have been shown to effectively catalyze the asymmetric Mannich-type reaction, yielding β-amino ketones with high diastereoselectivity and enantioselectivity. researchgate.netorganic-chemistry.org More recently, chiral palladium(II) complexes have been used for the asymmetric arylation of α-keto imines, demonstrating the power of transition-metal catalysis in creating chiral amino ketones. nih.gov

Organocatalysts: Small organic molecules that can act as catalysts have emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, and bifunctional catalysts like thioureas and squaramides, have been successfully employed. rsc.orgmdpi.com For example, a chiral phosphoric acid has been used to promote the nucleophilic amination of azoalkenes, leading to highly enantioenriched α-amino hydrazones which can be converted to the corresponding α-amino ketones without loss of stereochemical integrity. rsc.org

Phase-Transfer Catalysts: Cinchona alkaloid-derived phase-transfer catalysts have been developed for the highly diastereoselective and enantioselective synthesis of chiral γ-amino ketones via umpolung reactions of imines, showcasing a novel strategy for constructing chiral amine building blocks. nih.gov

These advanced catalytic systems not only improve enantioselectivity but also broaden the scope of substrates that can be used, allowing for the synthesis of a diverse library of chiral β-amino ketones for various applications. nih.gov

| Catalyst Type | Specific Example(s) | Key Features | Reference |

|---|---|---|---|

| Chiral Metal Complexes | Dinuclear Zinc, Cu(OTf)₂, AgOAc, Chiral Palladium(II) | High catalytic activity, high diastereo- and enantioselectivity. | researchgate.netnih.govorganic-chemistry.org |

| Organocatalysts | Chiral Phosphoric Acids, Thioureas, Cinchona Alkaloids | Metal-free, often mimics enzymatic catalysis, high enantioselectivity. | rsc.orgmdpi.com |

| Phase-Transfer Catalysts | Cinchona Alkaloid Derivatives | Enables novel reaction pathways (e.g., umpolung), high stereoselectivity. | nih.gov |

Advanced Applications in Complex Bioactive Molecule Design

This compound is more than a synthetic intermediate; it is a strategic building block for the design and synthesis of complex bioactive molecules. chemimpex.comchemimpex.com Its structure is related to the amino acid phenylalanine, making it a valuable precursor for creating peptide mimics (peptidomimetics) and other compounds that can interact with biological targets. nih.gov The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, making it ideal for multi-step syntheses in drug discovery. chemimpex.comchemimpex.com

One of the key applications of this chiral building block is in the development of novel therapeutic agents. It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The ability to introduce a specific stereochemistry is crucial, as the three-dimensional arrangement of atoms is paramount for a drug's interaction with its target receptor or enzyme. nbinno.com For example, structurally similar N-Boc protected 3-amino-piperidones have been used as conformationally restricted isosteres of phenylalanine in the design of renin inhibitors for treating hypertension. nih.gov This highlights how such building blocks can be used to impose specific conformations on a molecule to enhance its potency and selectivity. nih.gov

The versatility of the ketone and protected amine functionalities allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. nih.gov These scaffolds form the basis of new compound libraries for screening against various diseases. The field of diversity-oriented synthesis, which aims to create structurally diverse molecules, can leverage building blocks like amino acetophenones to access a wide array of natural product analogs, including flavones, quinolones, and chalcones. mdpi.com As medicinal chemistry continues to tackle increasingly complex diseases, the demand for versatile, enantiomerically pure building blocks like this compound is expected to grow, solidifying its role in the future of drug design and the synthesis of complex bioactive molecules. nih.govnih.gov

Q & A

Q. What advanced spectroscopic techniques are critical for characterizing the solid-state structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.